molecular formula C13H14BrN3O B1278098 4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine CAS No. 205672-20-4

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

Cat. No. B1278098
CAS RN: 205672-20-4
M. Wt: 308.17 g/mol
InChI Key: QJYQFOIWCQXMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine" is a pyrimidine derivative, which is a class of nitrogen-containing heterocyclic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of applications in pharmaceutical and chemical fields, including their use as intermediates in the synthesis of various active compounds .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions with careful optimization of conditions to achieve the desired product. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related compound, was achieved through a three-step process starting from commercially available methyl 2-(4-bromophenyl) acetate, with a total yield of 52.8% . Similarly, the synthesis of 2- and 4-[benzyl-(2-dimethylaminoethyl)amino]pyrimidine compounds has been reported, which are structurally related to the compound of interest and exhibit antihistaminic properties .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting their properties and interactions. For example, in the case of 2-amino-4,6-dimethoxypyrimidine, molecules are linked by N-H...N hydrogen bonds into a chain of fused rings, and adjacent chains are linked by aromatic pi-pi-stacking interactions to form a three-dimensional framework . These structural features are crucial for understanding the behavior of these compounds in biological systems and their potential as drug candidates.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The bromination of pyrimidinediones has been explored to produce bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, which are valuable intermediates for further chemical transformations . The reactivity of these compounds can be influenced by the nature and position of substituents on the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The introduction of substituents like bromo, benzyloxy, and dimethylamino groups can significantly alter these properties, affecting their suitability for various applications. For example, the antihistaminic activity of certain pyrimidine compounds is attributed to their ability to antagonize H1-histamine receptors, which is a result of their specific chemical structure and properties .

Scientific Research Applications

  • Inhibitors of Dihydrouracil Dehydrogenase and Uridine Phosphorylase:

    • Lithiation of 5-bromo-2,4-bis(benzyloxy)pyrimidine, a related compound, has been used to synthesize inhibitors for enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. These compounds have shown modest selective anti-human-immunodeficiency-virus activity in human lymphocytes (Goudgaon et al., 1993).
  • Antitumor Activity:

    • Synthesis of pyrimidine derivatives, including 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has been described for potential use as lipid-soluble inhibitors of mammalian dihydrofolate reductase, showing significant activity against tumors like the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
  • Antiviral Activity:

    • Certain 5-substituted 2,4-diaminopyrimidine derivatives have been found to inhibit retrovirus replication in cell culture, showing potential as antiretroviral agents (Hocková et al., 2003).
    • New derivatives of pyrimidin-4(3H)-one were synthesized and found to have virus-inhibiting properties against type 1 human immunodeficiency virus (Novikov et al., 2004).
  • Antioxidant Properties:

    • The synthesis and study of a series of pyridinols, including 2,4-dimethyl-6-(dimethylamino)-3-pyridinol, revealed interesting antioxidant properties. These compounds are considered effective phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
  • Conformational Studies:

    • Research on amino and dimethylamino derivatives of pyrimidines and pyridines has contributed to understanding the steric effects of ortho-methyl substitution on infrared spectra and molecular dipole moments, aiding in the study of molecular conformations (Litońska et al., 1979).
  • Synthesis of N-Fused Benzimidazole Derivatives:

    • Research involving the sequential copper-catalyzed C–N coupling/cyclization and oxidation of benzimidazoles has led to the creation of new N-fused hybrid scaffolds, including benzo[4,5]imidazo[1,2-c]-pyrimidin-6,9-diones (Dao et al., 2018).
  • Fluorescent Labelling of Oligonucleotides:

    • Development of fluorescent derivatives for DNA polymerase substrates, such as 3′-O-(6-aminohexanoyl)pyrimidine nucleosides, offers tools for non-radioactive DNA sequencing (Sarfati et al., 1995).
  • Cardiotonic Activity:

    • Ethyl or methyl 2-(dimethylamino)-5-pyrimidinecarboxylates have been synthesized and evaluated for their cardiotonic activity, showing potential as positive inotropic agents (Dorigo et al., 1996).

properties

IUPAC Name

5-bromo-N,N-dimethyl-4-phenylmethoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-17(2)13-15-8-11(14)12(16-13)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYQFOIWCQXMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443863
Record name 4-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205672-20-4
Record name 5-Bromo-N,N-dimethyl-4-(phenylmethoxy)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205672-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.